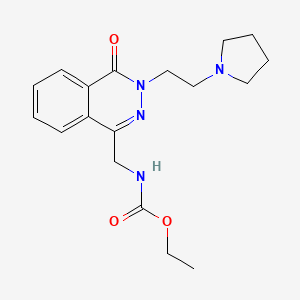

Ethyl ((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate

Description

This compound features a 3,4-dihydrophthalazin-1(2H)-one core substituted at position 3 with a 2-(pyrrolidin-1-yl)ethyl group and at position 1 with an ethyl carbamate moiety. The phthalazine core is a bicyclic diazine system, contributing to its electron-deficient aromatic character.

Properties

IUPAC Name |

ethyl N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-2-25-18(24)19-13-16-14-7-3-4-8-15(14)17(23)22(20-16)12-11-21-9-5-6-10-21/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMUTNFYROGNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Target Compound vs. SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide)

- Core Structure: Target: 3,4-dihydrophthalazin-1-one (bicyclic diazine). SzR-109: 4-hydroxyquinoline (monocyclic aromatic system).

- Substituents: Target: Carbamate (ethyl-O-C(=O)-NH-CH2-) at position 1; pyrrolidinyl ethyl at position 3. SzR-109: Morpholinomethyl at position 3; carboxamide at position 2.

- Molecular Weight :

- Target: Estimated ~362 g/mol (C18H26N4O4).

- SzR-109: 384.47 g/mol (C21H28N4O3).

- The target compound’s carbamate may enhance metabolic stability compared to SzR-109’s carboxamide, though direct activity data are unavailable.

Target Compound vs. Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)

- Core Structure: Target: Heterocyclic phthalazine. Fenoxycarb: Simple alkyl chain with aryl ethers.

- Function: Fenoxycarb is a pesticide insect growth regulator . The target compound’s heterocyclic core likely confers pharmaceutical relevance (e.g., kinase inhibition) rather than agrochemical use.

Target Compound vs. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

- Key Difference: Carbamate vs.

- Structural Impact: The phthalazine core’s electron deficiency may favor interactions with ATP-binding pockets in enzymes compared to quinoline derivatives.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Routes : Analogous to methods in , the target compound may be synthesized via alkylation of 4-oxo-3,4-dihydrophthalazine with 2-(pyrrolidin-1-yl)ethyl chloride, followed by carbamate coupling .

- Pharmacological Properties: The pyrrolidine group enhances solubility (basic amine) and may improve blood-brain barrier penetration.

- Stability : Carbamates generally exhibit intermediate hydrolytic stability between esters and amides, suggesting a balance between bioavailability and metabolic persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.